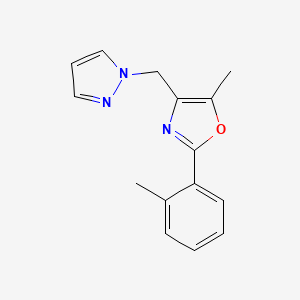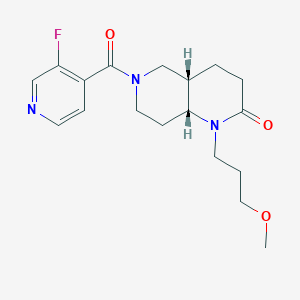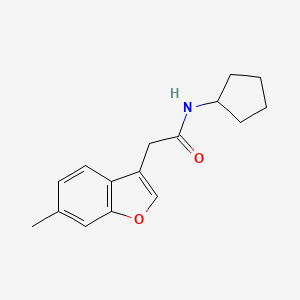![molecular formula C19H14N2 B5308437 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)
5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine, also known as IPr*Me, is a nitrogen-containing heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is widely used in organic synthesis, catalysis, and material science due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me is not fully understood, but it is believed to act as a strong electron-donating ligand, which enhances the reactivity of transition metal catalysts. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds in organic synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound*Me. However, it is believed to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me is its high reactivity and selectivity, which allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds in organic synthesis reactions. Additionally, this compound is stable and easy to handle, making it a popular choice for use in scientific research. However, one of the limitations of this compound*Me is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me in scientific research. One potential area of research is the development of new catalytic systems using this compound*Me as a ligand, which could lead to the efficient synthesis of new organic compounds. Additionally, this compound*Me could be used in the development of new materials with unique properties, such as increased stability and selectivity. Finally, further research is needed to fully understand the mechanism of action of this compound*Me, which could lead to the development of new and more efficient catalytic systems.
Méthodes De Synthèse
The synthesis of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me involves the reaction of 4-methylphenylamine with 3-bromoindene in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed cross-coupling reaction, which results in the formation of this compound*Me. This method is highly efficient and provides a high yield of the desired product.
Applications De Recherche Scientifique
5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me has been extensively used in various scientific research applications, including organic synthesis, catalysis, and material science. This compound is widely used as a ligand in transition metal-catalyzed reactions, which allows for the efficient synthesis of various organic compounds. Additionally, this compound*Me has been used in the development of new materials, such as metal-organic frameworks and polymers.
Propriétés
IUPAC Name |
N-(4-methylphenyl)indeno[1,2-b]pyridin-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-13-8-10-14(11-9-13)21-19-16-6-3-2-5-15(16)18-17(19)7-4-12-20-18/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSPRYZKFZKDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B5308360.png)
![3-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}phenol](/img/structure/B5308365.png)

![7-(2-butoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5308372.png)


![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)
![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)
